![molecular formula C6H5F3N2O3S B1437448 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 1779983-09-3](/img/structure/B1437448.png)
2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol
Overview
Description
2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound with the CAS Number: 1779983-09-3 . It has a molecular weight of 242.18 and its IUPAC name is 2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-ol .
Synthesis Analysis
The synthesis of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones has been optimized, particularly the yield of trifluoromethyl-substituted heterocycle was increased to 96% . The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F3N2O3S/c1-15(13,14)5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) . This indicates the presence of 6 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom in the molecule .Chemical Reactions Analysis
The reaction of 2-(2-phenylhydrazino)-6-trifluoromethylpyrimidin-4-one with paraform produced 5-oxo-2-phenyl-7-tri-fluoromethyl-5H-1,2,4-triazolo[4,3-а]pyrimidin-1-id-2-ium . The lactam structure of the synthesized heterocycles was established by X-ray structural analysis, as well as by IR and NMR spectroscopy .Scientific Research Applications
Chemical Synthesis and Biological Activity :
- Charlson (1973) discovered that compounds related to methanesulfonylation, similar in structure to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, exhibit antitumor and antibacterial activities, and are effective in preventing anaphylactic shock in mice (Charlson, 1973).
- Swarbrick et al. (2009) identified a series of compounds, including ones structurally related to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, as potent and selective cyclooxygenase-2 inhibitors (Swarbrick et al., 2009).
- Watanabe et al. (1997) synthesized methanesulfonamide pyrimidine-substituted compounds, demonstrating their efficacy as inhibitors of the enzyme HMG-CoA reductase (Watanabe et al., 1997).
Green Chemistry and Intermediate Synthesis :
- Gilbile et al. (2017) described the modified synthesis of a compound structurally related to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, highlighting its application in green chemistry and its role as an intermediate in the synthesis of other chemicals (Gilbile et al., 2017).
Pharmacological Applications :
- Beijer et al. (1998) explored the use of compounds like 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol in pharmacology, particularly in the context of their strong dimerization capabilities via hydrogen bonding, which is important for drug design (Beijer et al., 1998).
Synthetic Chemistry :
- Craig et al. (2000) utilized compounds related to methanesulfonyl pyrimidines in synthetic chemistry, specifically in the synthesis of pyrrolidines via cyclisation reactions (Craig et al., 2000).
- Niknam et al. (2006) employed methanesulfonic acid, which is structurally related to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, in the oxidation of 1,4-dihydropyridines to pyridine derivatives (Niknam et al., 2006).
properties
IUPAC Name |
2-methylsulfonyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3S/c1-15(13,14)5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYWGYFPJDMHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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